molecular formula C20H14ClN3O B2763912 N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 314769-80-7

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2763912
CAS No.: 314769-80-7
M. Wt: 347.8
InChI Key: LBIXPEXYKNRPRK-UHFFFAOYSA-N
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Description

“N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a chemical compound. It’s a derivative of benzimidazole, a type of organic compound that’s part of many pharmaceutical drugs . Benzimidazole derivatives are known for their diverse biological activity and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or equivalent . The synthesized compounds are characterized by spectral data .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide derivatives have been studied for their antimicrobial and cytotoxic properties. A series of azetidine-2-one derivatives of 1H-benzimidazole, for example, were synthesized and evaluated for their antibacterial and cytotoxic activities. Certain compounds in this series exhibited notable antibacterial activity, and some showed significant cytotoxic activity in vitro, highlighting their potential in developing new therapeutic agents (Noolvi et al., 2014).

Anti-inflammatory and Antimicrobial Potential

Another study synthesized N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives and evaluated them for anti-inflammatory and antimicrobial potential. One of these compounds showed significant anti-inflammatory effects, and another was found to be the most effective antimicrobial agent among the synthesized derivatives, suggesting a promising direction for the development of new anti-inflammatory and antimicrobial agents (Sethi et al., 2018).

Pharmacological Activities

Benzimidazole derivatives, including this compound, are known for their wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The versatility of the benzimidazole ring as a pharmacophore makes it a valuable scaffold in drug discovery (Salahuddin et al., 2017).

Anticancer Compounds

Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands were synthesized with potential anticancer applications. The structures of these complexes were elucidated, and their antibacterial and cytotoxicity assays against various cancer cell lines were studied, demonstrating their potential as anticancer compounds (Ghani & Mansour, 2011).

Sensor Development

Derivatives of this compound have also been explored for their utility in sensor development. For instance, o-phenylenediamine derivatives were prepared and tested as chemosensors for phosgene, showcasing their ability to detect this toxic agent with high sensitivity and selectivity through colorimetric and fluorescence changes (Hu et al., 2016).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIXPEXYKNRPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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